molecular formula C21H29N3O4 B5581212 3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-1-methylquinolin-2(1H)-one

3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-1-methylquinolin-2(1H)-one

Cat. No.: B5581212
M. Wt: 387.5 g/mol
InChI Key: GYIICVQLQSJBRJ-IAGOWNOFSA-N
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Description

3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.21580641 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

Studies have shown that certain compounds are critical in catalyzing reactions. For example, cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol is an essential process for producing esters and diesters, highlighting the importance of catalytic processes in industrial chemistry (Matsuda, 1973).

Pharmaceutical Applications

Research into the functionalization of C(sp3)-H bonds in proline derivatives using palladium catalysis for the synthesis of cis-2,3-disubstituted pyrrolidines showcases the potential for creating novel drug fragments, thus aiding drug discovery efforts (Affron, Davis, & Bull, 2014).

Antitumor Properties

The exploration of antitumor properties in amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives indicates the role of chemical compounds in developing anticancer therapies. This research demonstrates the continual search for more effective cancer treatments (Rivalle et al., 1983).

Synthetic Methodologies

Innovations in synthetic chemistry, such as the preparation of 4-substituted 3-amino-2-chloropyridines and the synthesis of an isoquinoline analogue of Nevirapine, contribute to the development of new therapeutic agents and the expansion of synthetic routes for complex molecules (Bakke & Říha, 2001).

Coordination Compounds

The synthesis and characterization of coordination compounds based on tetrahydroisoquinoline-3-carboxylic acid and their catalytic applications, particularly in enantioselective catalysis, showcase the intersection of organic and inorganic chemistry for advancing chemical synthesis and catalysis (Jansa et al., 2007).

Properties

IUPAC Name

3-[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidine-1-carbonyl]-1-methylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-22(8-9-28-3)11-16-12-24(13-17(16)14-25)21(27)18-10-15-6-4-5-7-19(15)23(2)20(18)26/h4-7,10,16-17,25H,8-9,11-14H2,1-3H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIICVQLQSJBRJ-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(=O)N3CC(C(C3)CO)CN(C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(=O)N3C[C@H]([C@H](C3)CO)CN(C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.